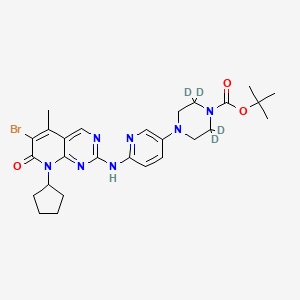

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H34BrN7O3 |

|---|---|

Molecular Weight |

588.5 g/mol |

IUPAC Name |

tert-butyl 4-[6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]-2,2,6,6-tetradeuteriopiperazine-1-carboxylate |

InChI |

InChI=1S/C27H34BrN7O3/c1-17-20-16-30-25(32-23(20)35(24(36)22(17)28)18-7-5-6-8-18)31-21-10-9-19(15-29-21)33-11-13-34(14-12-33)26(37)38-27(2,3)4/h9-10,15-16,18H,5-8,11-14H2,1-4H3,(H,29,30,31,32)/i13D2,14D2 |

InChI Key |

UTSOLZWQDXJQRH-RYIWKTDQSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)Br)C)[2H] |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4, a deuterated derivative of a Palbociclib (B1678290) analog. This document outlines its chemical properties, a plausible synthetic route, and its biological context, tailored for professionals in drug discovery and development.

Compound Identification and Properties

This compound is a stable isotope-labeled analog of a key intermediate in Palbociclib synthesis. The deuteration (d4) is intended to improve pharmacokinetic properties for its use in research, potentially as an internal standard in analytical methods.[1][2] While a specific CAS number for the deuterated form is not publicly available, the CAS numbers for its parent compounds are well-documented.

Table 1: Compound Data Summary

| Identifier | Value | Source |

| Compound Name | This compound | - |

| CAS Number | Not publicly available | - |

| Parent Compound | 6-Desacetyl-6-bromo-N-Boc Palbociclib | - |

| Related CAS: 6-Desacetyl-6-bromo Palbociclib | 851067-56-6 | [3][4][5][6][7] |

| Related CAS: 6-desacetyl-N-Boc-Palbociclib | 571189-65-6 | [3] |

| Molecular Formula (d4) | C27H31D4BrN6O3 (representative) | - |

| Molecular Weight (d4) | ~591.5 g/mol (representative) | - |

| Isotopic Enrichment | Typically >98% (as per supplier CoA) | - |

| Chemical Purity | Typically >95% (as per supplier CoA) | [3] |

Note: The exact molecular formula and weight can vary depending on the position of the deuterium (B1214612) labels. Quantitative data such as isotopic enrichment and chemical purity are typically provided on the Certificate of Analysis (CoA) from the supplier.[3][4]

Biological Context and Signaling Pathway

The parent compound, Palbociclib, is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] These kinases are crucial regulators of the cell cycle. The inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[8]

References

- 1. CN104447739A - Deuterated palbociclib derivative, and preparation method and application thereof - Google Patents [patents.google.com]

- 2. US20160024084A1 - Deuterated palbociclib - Google Patents [patents.google.com]

- 3. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 6-Desacetyl-6-Bromo Palbociclib | LGC Standards [lgcstandards.com]

- 6. 6-Desacetyl-6-Bromo Palbociclib | CAS No- 851067-56-6 | Palbociclib 6-Bromo Analog [chemicea.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. longdom.org [longdom.org]

Synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a plausible synthetic route for 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4, a deuterated analog of a key intermediate in the synthesis of Palbociclib. This document provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound involves a multi-step process culminating in the coupling of a deuterated piperazine (B1678402) moiety with the core pyrido[2,3-d]pyrimidinone structure. The key challenge lies in the strategic introduction of the four deuterium (B1214612) atoms. A logical approach involves the use of a deuterated starting material, specifically piperazine-d8, which is then mono-Boc protected and coupled to the pyridinyl moiety before the final coupling step.

Experimental Protocols

This section details the step-by-step experimental procedures for the synthesis of the target molecule.

Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate-d8

A solution of piperazine-d8 dihydrochloride (B599025) (1.0 eq) in a mixture of dioxane and water is cooled to 0 °C. Di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl piperazine-1-carboxylate-d8 as a white solid.

Step 2: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4

To a solution of tert-butyl piperazine-1-carboxylate-d8 (1.0 eq) and 5-bromo-2-nitropyridine (B47719) (1.05 eq) in dimethyl sulfoxide (B87167) (DMSO) is added triethylamine (B128534) (2.0 eq). The reaction mixture is heated to 70 °C and stirred for 24 hours. After cooling to room temperature, water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4.

Step 3: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

A suspension of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 (1.0 eq) and palladium on carbon (10% w/w, 0.1 eq) in methanol (B129727) is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as a solid.

Synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

This key intermediate can be synthesized according to published procedures.[1][2] A notable route starts from thiouracil and involves methylation, nucleophilic substitution, bromination, another nucleophilic substitution, Heck reaction, ring closure, oxidation, and a final bromination to yield the desired product with an overall yield of approximately 35%.[1]

Synthesis of this compound

A suspension of 6-bromo-8-cyclopentyl-2-(methylsulfinyl)-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (1.0 eq) and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (1.4 eq) in toluene (B28343) is heated under a nitrogen atmosphere at reflux for 24 hours.[3] The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the resulting solid is collected by filtration, washed with toluene, and dried under vacuum to afford this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis.

| Step | Reactant | Product | Expected Yield (%) | Purity (by HPLC) (%) |

| 2.1. Step 1 | Piperazine-d8 dihydrochloride | tert-butyl piperazine-1-carboxylate-d8 | 85-95 | >98 |

| 2.1. Step 2 | tert-butyl piperazine-1-carboxylate-d8, 5-bromo-2-nitropyridine | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 | 70-80 | >97 |

| 2.1. Step 3 | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 | 90-98 | >98 |

| 2.3. | 6-bromo-8-cyclopentyl-2-(methylsulfinyl)-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 | This compound | 60-70 | >99 |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

References

The Chemical Frontier: An In-depth Technical Guide to Deuterated Palbociclib Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical properties of deuterated analogs of Palbociclib (B1678290), a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. As a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Palbociclib's efficacy is well-established. The strategic replacement of hydrogen with deuterium (B1214612) atoms in its molecular structure presents a compelling avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic outcomes. This guide provides a comprehensive overview of the available data, relevant biological pathways, and detailed experimental methodologies pertinent to the study of these novel analogs.

Palbociclib: Mechanism of Action and Rationale for Deuteration

Palbociclib exerts its anti-cancer effects by inhibiting CDK4 and CDK6, key regulators of the cell cycle.[1] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, a crucial step for cell cycle progression from the G1 to the S phase. By maintaining Rb in its active, hypophosphorylated state, Palbociclib effectively halts cell proliferation.

The primary metabolism of Palbociclib is mediated by the cytochrome P450 enzyme CYP3A4 and sulfotransferase SULT2A1.[2][3] A strategy to improve the metabolic properties of a drug is deuterium modification.[4] The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, forms a stronger carbon-deuterium bond. This increased bond strength can slow down CYP-mediated metabolism, potentially leading to a longer drug half-life, increased exposure, and a more favorable side-effect profile.[4] While the potential benefits are significant, the effects of deuteration are not always predictable and require empirical validation.[4]

The CDK4/6-Rb Signaling Pathway

The efficacy of Palbociclib is intrinsically linked to its modulation of the CDK4/6-Rb signaling pathway. Understanding this pathway is critical for researchers in this field.

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Physicochemical and Pharmacokinetic Properties of Palbociclib

A summary of the key physicochemical and pharmacokinetic parameters of non-deuterated Palbociclib is presented below. This information serves as a critical baseline for evaluating the properties of its deuterated analogs.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉N₇O₂ | [1] |

| Molecular Weight | 447.54 g/mol | [1] |

| pKa | 7.3 (piperazine nitrogen), 4.1 (pyridine nitrogen) | [5] |

| Water Solubility | pH dependent: Soluble at pH 2.1-4.5, poorly soluble above pH 4.5 (9 µg/mL at pH 7.9) | [5] |

| In Vitro Metabolic Half-life (t½) in HLM | 18.5 min | [6] |

| In Vitro Intrinsic Clearance (Clint) in HLM | 44.8 mL/min/kg | [6] |

| Plasma Elimination Half-life (t½) | 29 ± 5 hours | [3] |

| Mean Absolute Bioavailability | 46% | [7] |

| Apparent Volume of Distribution (Vd) | 2583 L | [3] |

| Plasma Protein Binding | ~85% | [3] |

| *HLM: Human Liver Microsomes |

Deuterated Palbociclib Analogs: A Landscape of Potential

While patents describe numerous potential deuterated analogs of Palbociclib, there is a notable absence of publicly available quantitative data comparing their chemical and metabolic properties to the parent compound. The primary patent for deuterated Palbociclib (US20160024084A1) outlines the rationale for deuteration and lists various potential sites for deuterium substitution but does not provide concrete experimental data from comparative studies.[4]

The potential benefits of deuteration, as suggested in the patent literature, include:

-

Increased Metabolic Stability: Slower metabolism by CYP3A4 could lead to a longer half-life and increased drug exposure.[4]

-

Reduced Formation of Undesirable Metabolites: Altering the metabolic pathway could potentially decrease the formation of metabolites with off-target effects.[4]

-

Improved Therapeutic Index: A more predictable pharmacokinetic profile could lead to a better balance between efficacy and toxicity.[4]

Further research and publication of experimental data are necessary to substantiate these potential advantages for specific deuterated Palbociclib analogs.

Experimental Protocols

General Protocol for In Vitro Metabolic Stability Assay

The following is a representative protocol for assessing the metabolic stability of a compound, such as Palbociclib or its deuterated analogs, in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

-

Test compound (e.g., Palbociclib or a deuterated analog)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

-

Internal standard for LC-MS/MS analysis

-

Control compounds (high and low clearance)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL HLM).

-

Prepare parallel incubations without the NADPH regenerating system to serve as a negative control.

-

-

Initiation of Metabolic Reaction:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight).

-

Experimental Workflow for In Vitro Drug Metabolism

The following diagram illustrates a typical workflow for an in vitro drug metabolism study.

Caption: A generalized workflow for in vitro drug metabolism studies.

General LC-MS/MS Method for Palbociclib Quantification

The quantification of Palbociclib and its deuterated analogs in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Palbociclib: m/z 448.2 -> 380.2

-

Deuterated Palbociclib (e.g., d8-Palbociclib): m/z 456.2 -> 388.2 (as an internal standard or analyte)[1]

-

-

Instrument: A triple quadrupole mass spectrometer.

Sample Preparation: Protein precipitation is a common method for extracting Palbociclib from plasma samples. This typically involves adding a cold organic solvent, such as acetonitrile, containing an internal standard (often a stable isotope-labeled version of the analyte like d8-Palbociclib) to the plasma sample.[8] After vortexing and centrifugation, the supernatant is collected for injection into the LC-MS/MS system.

Conclusion

The deuteration of Palbociclib represents a promising strategy to enhance its pharmacokinetic properties, potentially leading to improved clinical outcomes. While the theoretical advantages of this approach are clear, there is a current lack of publicly available, quantitative data to confirm these benefits for specific deuterated analogs. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own comparative studies. Further investigations are crucial to fully elucidate the chemical and metabolic profiles of deuterated Palbociclib analogs and to realize their therapeutic potential.

References

- 1. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 2. Physiologically Based Pharmacokinetic Modeling of Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of Palbociclib in a Real-World Situation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160024084A1 - Deuterated palbociclib - Google Patents [patents.google.com]

- 5. WO2016193860A1 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]

- 6. An ultra-fast ultra-high-performance liquid chromatography-tandem mass spectrometry method for estimating the in vitro metabolic stability of palbociclib in human liver microsomes: In silico study for metabolic lability, absorption, distribution, metabolism, and excretion features, and DEREK alerts screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for Palbociclib-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Palbociclib-d4. Palbociclib-d4 serves as a critical internal standard for the quantitative analysis of Palbociclib in biological matrices, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1]

Product Identification and Properties

Palbociclib-d4 is the deuterium-labeled version of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1] The incorporation of four deuterium (B1214612) atoms creates a stable, heavier isotopologue, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: General Product Information

| Parameter | Specification | Reference |

| Product Name | Palbociclib-d4 | [1] |

| Synonyms | PD-0332991-d4 | [1] |

| Chemical Formula | C₂₄H₂₅D₄N₇O₂ | [1] |

| Molecular Weight | 451.56 g/mol | [1] |

| Unlabeled CAS No. | 571190-30-2 | [1] |

| Labeled CAS No. | 1628752-63-5 | [1] |

| Appearance | Crystalline Solid | N/A |

| Solubility | Soluble in DMSO | [2] |

Analytical Data and Purity Assessment

The CoA confirms the identity, purity, and quality of the Palbociclib-d4 batch. The following tables summarize the typical quantitative data obtained from various analytical techniques.

Table 2: Purity and Identity Analysis

| Test | Method | Result | Specification |

| Chemical Purity | HPLC-UV | ≥99.0% | ≥98.0% |

| Isotopic Purity | LC-MS/MS | ≥99% Deuterium Incorporation | ≥98% |

| Identity Confirmation | ¹H-NMR | Consistent with Structure | Conforms to Reference |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 452.5 | Conforms to Theoretical Mass |

Table 3: Representative LC-MS/MS Validation Data

The following data represents typical performance characteristics when using Palbociclib-d4 as an internal standard for the quantification of Palbociclib in human plasma.

| Validation Parameter | Result | Acceptance Criteria | Reference |

| Linearity Range | 0.3–250 ng/mL | r² ≥ 0.998 | [3][4] |

| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | S/N Ratio ≥ 10 | [3] |

| Intra-day Precision (%CV) | 3.8–7.2% | ≤15% | [5] |

| Inter-day Precision (%CV) | 3.6–7.4% | ≤15% | [5] |

| Accuracy (% Nominal) | 93.8–103.9% | 85–115% | [6] |

| Recovery | >85% | Consistent and Reproducible | [5][7] |

| Matrix Effect | Minimal (0.9-1.1) | CV ≤ 15% | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity

-

System: Agilent 1200 Series or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).[5][7]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and ultrapure water (pH adjusted to 4.2) in a 60:40 volume ratio.[9]

-

Flow Rate: 0.8 mL/min.[5]

-

Column Temperature: 40 °C.[5]

-

Detection: UV at 254 nm.[10]

-

Injection Volume: 5 µL.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol describes a typical bioanalytical method for quantifying Palbociclib using Palbociclib-d4 as an internal standard.

-

Sample Preparation: Protein precipitation of 50 µL plasma sample with 150 µL of methanol containing the internal standard (Palbociclib-d4).[8]

-

Chromatography:

-

System: Shimadzu Nexera or equivalent LC system.

-

Column: Kinetex biphenyl (B1667301) column (150 x 4.6 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Linear gradient from 15% to 100% Mobile Phase B.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

System: API 4000 triple quadrupole mass spectrometer or equivalent.[4]

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Palbociclib: m/z 448.5 → 380.3

-

Palbociclib-d4 (IS): m/z 452.5 → 384.3

-

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

Visualized Workflows and Pathways

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for using Palbociclib-d4 in a quantitative bioanalytical assay.

Palbociclib Mechanism of Action: CDK4/6 Signaling Pathway

Palbociclib functions by inhibiting the cyclin D-CDK4/6 complex, which prevents the phosphorylation of the Retinoblastoma (Rb) protein.[11][12] This action blocks the cell cycle progression from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palbociclib - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]

- 14. go.drugbank.com [go.drugbank.com]

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 supplier specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supplier specifications, analytical methodologies, and quality control workflow for the stable isotope-labeled compound, 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4. This compound is a critical reference material used in the development and quality control of the CDK4/6 inhibitor, Palbociclib.

Supplier Specifications

This compound is a deuterated analog of a Palbociclib impurity.[1] As a reference standard, its precise characterization is paramount for the accurate quantification and identification of impurities in Palbociclib active pharmaceutical ingredients (APIs) and formulated drug products. The following table summarizes typical specifications provided by suppliers. While specific values may vary between batches and suppliers, this table represents common quality attributes.

| Parameter | Typical Specification | Methodology |

| Chemical Name | tert-butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl-d4)piperazine-1-carboxylate | IUPAC Nomenclature |

| CAS Number | 2089333-16-2 | Chemical Abstracts Service |

| Molecular Formula | C₂₇H₃₁D₄BrN₇O₃ | Mass Spectrometry |

| Molecular Weight | 592.54 g/mol | Mass Spectrometry |

| Appearance | White to Off-White Solid | Visual Inspection |

| Chemical Purity | ≥98% | HPLC/UPLC |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry / NMR |

| Solubility | Soluble in DMSO, Methanol | Standard Solubility Test |

| Storage | -20°C, protected from light | Supplier Recommendation |

Note: The Certificate of Analysis (CoA) provided by the supplier should always be consulted for lot-specific data. This document typically includes detailed results from HPLC, Mass Spectrometry, and ¹H-NMR analyses.[1][2]

Experimental Protocols

The quality of a reference standard is confirmed through rigorous analytical testing. Below is a representative experimental protocol for determining the chemical purity of this compound using High-Performance Liquid Chromatography (HPLC), a method widely used for the analysis of Palbociclib and its related substances.[3][4]

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the chemical purity of this compound by separating it from potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 Reverse-Phase Column (e.g., InertSustain Swift C18, 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate buffer (pH 5.7) or Perchloric acid solution (as per specific method)

-

Purified water (HPLC grade)

-

This compound reference standard

-

Sample for analysis

Chromatographic Conditions:

-

Mobile Phase A: Ammonium Acetate buffer (pH 5.7) or 0.1% Perchloric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-10 min: 90% A, 10% B

-

10-35 min: Linear gradient to 30% A, 70% B

-

35-40 min: Hold at 30% A, 70% B

-

40-45 min: Linear gradient back to 90% A, 10% B

-

45-50 min: Re-equilibration at 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO/Methanol) to obtain a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Check for parameters like retention time reproducibility (RSD < 2%), peak asymmetry, and theoretical plates.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate key processes related to the use and quality control of this reference standard.

Quality Control Workflow for a Reference Standard

This diagram outlines the critical steps involved in the qualification and use of a chemical reference standard like this compound.

Synthesis Pathway Context

This diagram illustrates the logical position of this compound as a protected intermediate in the synthesis of Palbociclib or its labeled analogs.

References

Isotopic Purity of Deuterated Palbociclib Reference Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of deuterated Palbociclib (Palbociclib-d8) reference standards. Ensuring the isotopic purity of these standards is critical for their use in various applications, particularly as internal standards in quantitative bioanalytical assays. This document outlines the common analytical methodologies for determining isotopic purity, presents data on expected purity levels, and details the mechanism of action of Palbociclib.

Introduction to Deuterated Palbociclib

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting tumor cell proliferation.[3] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]

Deuterated Palbociclib (Palbociclib-d8) is a stable isotope-labeled version of the drug, where eight hydrogen atoms have been replaced with deuterium (B1214612).[4][5] This modification makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.[7]

Isotopic Purity Data of Deuterated Palbociclib

The isotopic purity of a deuterated reference standard is a critical parameter that defines its quality and suitability for use. It is typically expressed as the percentage of the deuterated form relative to all isotopic forms of the molecule (isotopologues). While specific Certificates of Analysis with detailed isotopologue distribution for commercially available Palbociclib-d8 are not always publicly accessible, manufacturers generally provide a minimum isotopic enrichment. For high-quality reference standards, the isotopic enrichment is typically greater than 95%.[8]

Below is a table summarizing the expected isotopic purity and distribution for a representative batch of Palbociclib-d8. This data is illustrative and may vary between different batches and suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific standard.

| Isotopologue | Mass Shift | Expected Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 1.5 |

| d4 | +4 | < 2.0 |

| d5 | +5 | < 3.0 |

| d6 | +6 | < 5.0 |

| d7 | +7 | ~10.0 |

| d8 (fully labeled) | +8 | >95.0 |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

This is the most common method for determining isotopic purity, offering high sensitivity and the ability to separate and quantify different isotopologues.[10][11]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the deuterated Palbociclib reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Chromatographic Conditions:

-

UPLC System: A high-pressure liquid chromatography system capable of handling pressures up to 15,000 psi.

-

Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution of Palbociclib as a sharp peak. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100 to 1000.

-

Resolution: Set to >60,000 to resolve the isotopic peaks.

-

Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d8) of Palbociclib. Integrate the peak areas for each isotopologue and calculate the percentage of each relative to the total area of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful tool for confirming the positions of deuteration and assessing isotopic purity.[12]

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the deuterated Palbociclib standard in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of 5-10 mg/mL.

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton NMR experiment.

-

Analysis: The absence or significant reduction of signals at the positions expected for the deuterated protons confirms successful labeling. The integral of the residual proton signals at these positions, relative to the integral of a non-deuterated proton signal in the molecule, can be used to estimate the isotopic purity.

-

-

²H NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a deuterium probe.

-

Experiment: A standard deuterium NMR experiment.

-

Analysis: The presence of signals in the deuterium spectrum at the chemical shifts corresponding to the labeled positions confirms deuteration. The relative integrals of these signals can provide information about the distribution of deuterium in the molecule.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palbociclib D8 | CAS No- 1628752-83-9 | Simson Pharma Limited [simsonpharma.com]

- 4. sussex-research.com [sussex-research.com]

- 5. journals.plos.org [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Development and validation of an UHPLC-MS/MS method for simultaneous determination of palbociclib, letrozole and its metabolite carbinol in rat plasma and pharmacokinetic study application - Arabian Journal of Chemistry [arabjchem.org]

- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib (B1678290) (Ibrance®) is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) can impact its quality, safety, and efficacy.[3] This technical guide provides a comprehensive overview of the identification, characterization, and quantification of impurities and related compounds of Palbociclib. It includes detailed experimental protocols for analytical methods, a summary of identified impurities, and a discussion of the relevant signaling pathways.

Introduction to Palbociclib and the Importance of Impurity Profiling

Palbociclib is a piperazine (B1678402) pyridopyrimidine that functions by inhibiting the CDK4/6-retinoblastoma (Rb) protein pathway, a key regulator of the cell cycle.[4] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Rb protein, leading to a G1 cell cycle arrest and the inhibition of tumor cell proliferation.[5][6]

Impurity profiling is a critical aspect of drug development and manufacturing.[7] Impurities can arise from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or residual solvents.[2] The identification and control of these impurities are mandated by regulatory agencies to ensure the safety and consistent therapeutic effect of the final drug product.[2]

Identified Palbociclib Impurities and Related Compounds

Several process-related impurities and degradation products of Palbociclib have been identified and characterized in the literature. These compounds can result from incomplete reactions, side reactions during synthesis, or the degradation of Palbociclib under stress conditions such as exposure to acid, base, oxidation, heat, or light.

A list of some identified impurities is provided below:

-

Process-Related Impurities:

-

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one[3][8]

-

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one[3][8]

-

8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one (Imp-B)[9]

-

6-vinyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one (Imp-D)[9]

-

Anisole (Imp-E)[9]

-

6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one[10]

-

6-Acetyl-8-cyclopentyl-2-hydroxy-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one[10]

-

6-Bromo-8-cyclopentyl-2-hydroxy-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one[10]

-

6-Acetyl-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione[10]

-

6-Desacetyl Palbociclib[]

-

Palbociclib Pyridine N-Oxide[]

-

N-BOC Palbociclib[]

-

-

Degradation Products:

-

Three degradation products (DP-I, DP-II, and DP-III) have been reported to form under hydrolytic (acidic and alkaline), reductive, and oxidative stress conditions, respectively.[12]

-

Analytical Methodologies for Impurity Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the separation, identification, and quantification of Palbociclib and its impurities.[1][2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used method for the routine analysis of Palbociclib and its related substances. Several HPLC methods have been developed and validated for this purpose.

This protocol is based on a validated gradient RP-HPLC method for the determination of process-related impurities in Palbociclib.[13]

-

Chromatographic System:

-

Method Validation Summary:

-

The method was validated according to ICH guidelines.[13]

-

Linearity: The method was found to be linear for the drug and its impurities from the Limit of Quantification (LOQ) to 250% of the target concentration, with a correlation coefficient (r) > 0.99.[13]

-

Accuracy: The method demonstrated acceptable recovery for all four tested impurities.[13]

-

Precision: The relative standard deviation (%RSD) for method precision and intermediate precision was less than 2%.

-

Sensitivity: The Limit of Detection (LOD) and LOQ were established, indicating good sensitivity.

-

This protocol describes a validated isocratic RP-HPLC method for quantifying Palbociclib in human plasma.[14][15]

-

Chromatographic System:

-

Method Validation Summary:

-

Linearity: The method was linear over a concentration range of 0.1-3.0 µg/mL (r² ≥ 0.998).[14][15]

-

Precision: Intraday precision (%CV) was 3.92%, 3.56%, and 2.28% for 0.5, 1.5, and 2.5 µg/mL, respectively. Intra- and inter-day precision was below 5.0%.[14][15]

-

Accuracy: Ranged from 89.40 – 112% over the linear range.[14][15]

-

Recovery: Extraction recovery ranged from 66.69% to 80.97%.[14][15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities. It provides molecular weight and fragmentation information, which is crucial for determining the chemical structure of the impurities.

This protocol outlines a general approach for the identification of Palbociclib impurities using LC-MS.[9][16][17]

-

Chromatographic System:

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate/acetic acid) and an organic solvent (e.g., acetonitrile).[16][17]

-

Mass Spectrometry System:

-

Data Analysis:

-

The protonated molecular ions [M+H]⁺ of the impurities are identified.[9]

-

Fragmentation patterns are analyzed to deduce the structure of the impurities.

-

Quantitative Data Summary

The following tables summarize the quantitative data from the validation of various analytical methods for Palbociclib and its impurities.

Table 1: Linearity Data for Palbociclib and Impurities by HPLC

| Analyte | Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Palbociclib | 0.1 - 3.0 µg/mL | ≥ 0.998 | [15] |

| Palbociclib Impurities | 0.02 - 0.15% of analyte conc. | > 0.99 | [9] |

| Palbociclib & Letrozole | 5 - 50 µg/mL | - | [18] |

| Palbociclib | 1 - 70 µg/mL (UV) | 0.999 | [19] |

| Palbociclib | 1 - 100 µg/mL (UPLC) | - | [19] |

| Palbociclib & Abemaciclib | 2 - 400 ng/mL | > 0.998 |[16][17] |

Table 2: LOD and LOQ Data for Palbociclib and Impurities by HPLC

| Analyte | LOD | LOQ | Reference |

|---|---|---|---|

| Palbociclib | 50 ng/mL | - | [15] |

| Palbociclib & Letrozole | 0.098 µg/mL / 0.0821 µg/mL | 0.381 µg/mL / 0.315 µg/mL | [18] |

| Palbociclib | 0.01 µg/mL | 0.1 µg/mL |[12] |

Signaling Pathways and Experimental Workflows

Palbociclib Mechanism of Action: CDK4/6 Signaling Pathway

Palbociclib exerts its therapeutic effect by targeting the CDK4/6 pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.

General Workflow for Impurity Identification and Characterization

The identification and characterization of impurities in a drug substance is a systematic process that involves several analytical techniques.

Conclusion

The comprehensive identification and characterization of impurities in Palbociclib are essential for ensuring its quality, safety, and efficacy. This guide has provided an in-depth overview of the known impurities, detailed analytical methodologies for their detection and quantification, and a summary of relevant quantitative data. The provided workflows and signaling pathway diagrams offer a visual representation of the key processes involved. By employing these systematic approaches, researchers, scientists, and drug development professionals can effectively control impurities in Palbociclib, meeting regulatory requirements and ensuring patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. targetedonc.com [targetedonc.com]

- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 12. jpionline.org [jpionline.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. ijpsr.com [ijpsr.com]

- 16. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

Disclaimer: Publicly available data on the specific physical characteristics of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is limited. This guide provides a comprehensive overview based on the known properties of the parent compound, Palbociclib (B1678290), and general principles of deuterated and Boc-protected compounds. The experimental protocols described are standard analytical methods applicable for the characterization of such complex organic molecules.

Introduction

This compound is a deuterated and N-Boc protected derivative of a Palbociclib impurity.[1][2][3] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is used in the treatment of certain types of breast cancer.[4] The introduction of deuterium (B1214612) atoms can alter the pharmacokinetic properties of a drug, often leading to a longer half-life due to a slower rate of metabolism.[5][6][][8] The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, used during chemical synthesis to prevent side reactions.[9][10][11][12][13] This document outlines the expected physicochemical properties and provides detailed experimental protocols for the characterization of this compound.

Core Physical Characteristics

While specific experimental data for this compound is not widely available, the following tables summarize the known data for the derivative and its non-deuterated analogue, along with key properties of the parent compound, Palbociclib.

Table 1: Molecular Properties of 6-Desacetyl-6-bromo-N-Boc Palbociclib Derivatives

| Property | This compound | 6-Desacetyl-6-bromo-N-Boc Palbociclib |

| CAS Number | 2089333-16-2 | 571188-82-4 |

| Molecular Formula | C₂₇H₃₀D₄BrN₇O₃ | C₂₇H₃₄BrN₇O₃ |

| Molecular Weight | 588.54 g/mol | 584.51 g/mol |

Table 2: Physicochemical Properties of Palbociclib (Parent Compound)

| Property | Value |

| CAS Number | 571190-30-2 |

| Molecular Formula | C₂₄H₂₉N₇O₂ |

| Molecular Weight | 447.54 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 251-253 °C |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol |

Experimental Protocols

The following are detailed methodologies for key experiments essential for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of the compound and identify any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 1 mg/mL.

-

Inject 10 µL of the sample into the HPLC system.

-

Run the gradient elution to separate the compound from its impurities.

-

The purity is calculated based on the area percentage of the main peak.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This technique is used for the definitive identification of the compound and for its quantification in biological matrices.[14][15][16][17]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound.

-

Procedure:

-

Develop an optimized LC method to achieve good chromatographic separation.

-

Tune the mass spectrometer to determine the optimal parent and fragment ion masses for the analyte.

-

Prepare calibration standards and quality control samples.

-

Analyze the samples using the developed LC-MS/MS method.

-

Quantify the analyte by comparing its response to the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for confirming the chemical structure of the molecule, including the position of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Experiments:

-

¹H NMR to identify the presence and chemical environment of protons.

-

¹³C NMR to identify the carbon skeleton.

-

²H NMR to directly observe the deuterium signals.

-

2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between atoms.

-

-

Procedure:

-

Dissolve a small amount of the sample in the deuterated solvent.

-

Acquire the NMR spectra.

-

Process and analyze the data to confirm the expected structure.

-

Visualizations

The following diagrams illustrate key conceptual relationships and workflows relevant to the analysis of this compound.

Caption: Relationship between Palbociclib and its derivative.

Caption: Analytical workflow for characterization.

References

- 1. This compound [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioscientia.de [bioscientia.de]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. tga.gov.au [tga.gov.au]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

Commercial Availability and Synthetic Pathways of Palbociclib Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for key intermediates of Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is a crucial therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Access to high-quality synthetic intermediates is paramount for researchers and drug developers working on the synthesis of Palbociclib and related compounds. This guide offers a consolidated resource on the procurement and synthesis of these critical chemical entities.

Core Synthetic Intermediates and Commercial Availability

The synthesis of Palbociclib involves the coupling of two key building blocks. The commercial availability of these intermediates is crucial for an uninterrupted supply chain in research and manufacturing.

Two of the most critical intermediates in many patented synthetic routes are:

-

Intermediate A: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS No: 1016636-76-2)

-

Intermediate B: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No: 571188-59-5)

A multitude of chemical suppliers offer these intermediates, primarily with purities exceeding 98% or 99%. While exact pricing is often subject to quotation and volume, the following tables summarize the typical commercial data for these key intermediates.

Table 1: Commercial Availability of Intermediate A

| Supplier | CAS Number | Purity | Price (USD/kg) |

| Hangzhou Hailan Chemical Co., Ltd. | 1016636-76-2 | 99% | ~$14.00/assay |

| Wuhan Fortuna Chemical Co., Ltd. | 1016636-76-2 | 99% min | Inquire |

| Home Sunshine Pharma | 1016636-76-2 | ≥99.00% | Inquire |

| Biosynth | 1016636-76-2 | - | Inquire |

| Pharmaffiliates | 1016636-76-2 | - | Inquire |

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available upon request from the supplier.

Table 2: Commercial Availability of Intermediate B

| Supplier | CAS Number | Purity | Price (USD/kg) |

| Sinoway Industrial Co., Ltd. | 571188-59-5 | 99.9% HPLC | Inquire |

| Shandong Boyuan Pharmaceutical Co., Ltd. | 571188-59-5 | 99% | Inquire |

| ChemicalBook | 571188-59-5 | - | Inquire |

| Biosynth | 571188-59-5 | - | Inquire |

| TCI Chemicals | 571188-59-5 | >98.0% | Inquire |

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available upon request from the supplier.

Experimental Protocols for Key Intermediates

The following sections detail common synthetic methodologies for the preparation of Intermediates A and B. These protocols are based on information from various patents and publications.

Synthesis of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate A)

The synthesis of Intermediate A can be achieved through a multi-step process starting from 2-amino-5-bromopyridine (B118841). A representative synthetic scheme is outlined below.

Experimental Procedure:

-

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (B172296): 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to yield 2-amino-5-bromo-3-nitropyridine.

-

Step 2: Synthesis of 2,3-Diamino-5-bromopyridine (B182523): The nitro group in 2-amino-5-bromo-3-nitropyridine is reduced to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) in a solvent like ethanol.

-

Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine (B1209978) core: The resulting 2,3-diamino-5-bromopyridine is then reacted with a suitable three-carbon synthon, such as diethyl malonate, in the presence of a base to construct the pyrimidine (B1678525) ring, affording a dihydroxypyrido[2,3-d]pyrimidine intermediate.

-

Step 4: Chlorination: The dihydroxy intermediate is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the 2,4-dichloro derivative.

-

Step 5: N-Alkylation with Cyclopentyl Bromide: The pyrido[2,3-d]pyrimidine core is alkylated with cyclopentyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to introduce the cyclopentyl group at the N-8 position.

-

Step 6: Selective Monohydrolysis and Methylation: Subsequent selective hydrolysis of one of the chloro groups followed by methylation with a methylating agent (e.g., methyl iodide) can lead to the final product structure.

Note: This is a generalized procedure, and specific reaction conditions, including stoichiometry, temperature, and reaction times, may vary depending on the specific literature or patent being followed.

Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate B)

Intermediate B is commonly synthesized starting from 2-amino-5-bromopyridine or 2-chloro-5-nitropyridine (B43025).

Experimental Procedure:

-

Option 1: Starting from 2-chloro-5-nitropyridine:

-

Step 1a: Nucleophilic Aromatic Substitution: 2-chloro-5-nitropyridine is reacted with piperazine (B1678402) in a suitable solvent. The piperazine displaces the chloride to form 1-(5-nitropyridin-2-yl)piperazine.

-

Step 1b: Boc Protection: The free secondary amine of the piperazine moiety is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

-

Step 1c: Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to afford the final product.[1]

-

-

Option 2: Palladium-catalyzed Cross-Coupling:

-

Step 2a: 2-amino-5-bromopyridine can be coupled with N-Boc-piperazine using a palladium catalyst and a suitable ligand in the presence of a base (Buchwald-Hartwig amination) to directly form Intermediate B.

-

Note: The choice of route may depend on the availability and cost of starting materials and reagents.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of Palbociclib

Caption: CDK4/6 signaling pathway and the mechanism of action of Palbociclib.

Experimental Workflow for Palbociclib Synthesis

Caption: A generalized experimental workflow for the synthesis of Palbociclib.

Logical Relationship of Key Palbociclib Intermediates

Caption: Logical relationship and synthetic origin of key Palbociclib intermediates.

References

Methodological & Application

Application Note: Quantitative Analysis of Palbociclib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] It is a standard-of-care agent for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer.[3][4] Therapeutic drug monitoring (TDM) of Palbociclib is crucial to manage interindividual variability in drug exposure and optimize treatment outcomes.[5][6] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palbociclib in human plasma, employing Palbociclib-d4 as an internal standard (IS) to ensure accuracy and precision. The method is suitable for clinical pharmacokinetic studies and routine therapeutic drug monitoring.[3][4]

Materials and Methods

Chemicals and Reagents Palbociclib and Palbociclib-d4 were of certified reference standard grade. HPLC-grade methanol (B129727), acetonitrile (B52724), and formic acid were used. Ultrapure water was generated in-house. Drug-free human plasma (K2-EDTA) was used for the preparation of calibration standards and quality control samples.

Instrumentation The LC-MS/MS system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation A simple protein precipitation method was employed for plasma sample preparation.[4] To 50 µL of plasma, 150 µL of methanol containing the internal standard (Palbociclib-d4) was added. The mixture was vortexed and then centrifuged to precipitate proteins. The resulting supernatant was collected for LC-MS/MS analysis.

Chromatographic Conditions Chromatographic separation was achieved on a C18 column (e.g., 4.6 x 50 mm, 5 µm) with a gradient elution.[7][8][9] The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient program was used to ensure optimal separation of Palbociclib and its internal standard from endogenous plasma components.

Mass Spectrometry Conditions The mass spectrometer was operated in the positive ion mode using multiple reaction monitoring (MRM). The precursor to product ion transitions for Palbociclib and Palbociclib-d4 were optimized for maximum sensitivity and specificity.

Results

Linearity and Sensitivity The method demonstrated excellent linearity over a clinically relevant concentration range, typically from 5 to 2000 ng/mL.[4] The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at a concentration that could be measured with acceptable precision and accuracy.

Precision and Accuracy The intra-day and inter-day precision and accuracy were evaluated at multiple quality control (QC) levels (low, medium, and high). The results consistently met the acceptance criteria of the FDA and EMA guidelines for bioanalytical method validation, with precision (%CV) values typically below 15% and accuracy (%bias) within ±15%.[10]

Recovery and Matrix Effect The extraction recovery of Palbociclib was high and consistent across the different QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of Palbociclib and Palbociclib-d4 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Palbociclib by serial dilution of the stock solution with methanol:water (1:1, v/v) to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of Palbociclib-d4 at an appropriate concentration in methanol.

-

Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions of Palbociclib to achieve the final concentrations for the calibration curve.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Palbociclib reference standard.

Protocol 2: Plasma Sample Preparation

-

Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC sample.

-

Add 150 µL of the internal standard working solution (Palbociclib-d4 in methanol).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrument Parameters

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 50 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| MRM Transitions | |

| Palbociclib | m/z 448.5 → 380.3 |

| Palbociclib-d4 | m/z 452.5 → 384.3 (hypothetical) |

Quantitative Data Summary

Table 1: Linearity of Palbociclib Quantification

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Palbociclib | 2 - 400[7][8][9] | > 0.998[7][8][9] |

| Palbociclib | 5 - 2000[4] | Not specified |

Table 2: Precision and Accuracy of Palbociclib Quantification

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%bias) | Inter-day Accuracy (%bias) |

| Low | 3.1 - 15.0[10] | 1.6 - 14.9[10] | -1.5 to 15.0[10] | -14.3 to 14.6[10] |

| Medium | 3.1 - 15.0[10] | 1.6 - 14.9[10] | -1.5 to 15.0[10] | -14.3 to 14.6[10] |

| High | 3.1 - 15.0[10] | 1.6 - 14.9[10] | -1.5 to 15.0[10] | -14.3 to 14.6[10] |

Table 3: Recovery of Palbociclib

| QC Level | Mean Recovery (%) |

| Low | > 85[7][8] |

| Medium | > 85[7][8] |

| High | > 85[7][8] |

Note: The quantitative data presented are based on published literature for Palbociclib LC-MS/MS methods, which may have used different deuterated internal standards (e.g., d8 or d6).

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Palbociclib.

Caption: Signaling pathway of Palbociclib as a CDK4/6 inhibitor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 6. A new dried blood spot LC-MS/MS method for therapeutic drug monitoring of palbociclib, ribociclib, and letrozole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]

- 9. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 in Pharmacokinetic Studies

Application Notes

Introduction

Palbociclib (B1678290) is an orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for the cell cycle progression from the G1 to the S phase.[1][2] It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3][4] Accurate characterization of its pharmacokinetic (PK) profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.[5]

Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.[7][8] 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4, a deuterated analog of a Palbociclib derivative, is designed for use as an internal standard in the bioanalysis of Palbociclib.

Principle of the Method

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry.[6] A known amount of the deuterated standard is added to biological samples at the beginning of the sample preparation process. Due to its near-identical physicochemical properties to the analyte (Palbociclib), the SIL-IS experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[6][9] The mass spectrometer can differentiate between the analyte and the SIL-IS due to the mass difference imparted by the deuterium (B1214612) atoms.[6] By measuring the ratio of the analyte's signal to the SIL-IS's signal, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during sample processing.[6]

Applications

This compound is intended for use as an internal standard in a variety of preclinical and clinical pharmacokinetic studies of Palbociclib, including:

-

In Vitro ADME Assays:

-

In Vivo Pharmacokinetic Studies:

-

Therapeutic Drug Monitoring (TDM):

-

Quantification of Palbociclib in patient plasma samples to ensure drug exposure is within the therapeutic window and to investigate exposure-response relationships.[5]

-

Quality Control

For reliable quantitative results, the quality of the internal standard is paramount. Key quality control parameters for this compound should include:

-

Chemical Purity: Assessed by HPLC or LC-MS, should typically be ≥98%.

-

Isotopic Purity: The percentage of the deuterated form should be high (ideally ≥98%) to minimize contribution to the unlabeled analyte signal.[6]

-

Structural Confirmation: Confirmed by mass spectrometry and NMR spectroscopy.

-

Stability: Stability in solution and under storage conditions should be established.

Quantitative Data

The following table summarizes the key pharmacokinetic parameters of Palbociclib in humans, derived from various clinical studies. This data serves as a reference for what would be determined in a pharmacokinetic study utilizing an appropriate internal standard like this compound.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 6-12 hours | [16][17] |

| Absolute Bioavailability | 46% | [16][18] |

| Apparent Volume of Distribution (Vd/F) | 2583 L | [16][17] |

| Plasma Protein Binding | ~85% | [17] |

| Elimination Half-life (t½) | 29 hours | [16][17] |

| Apparent Oral Clearance (CL/F) | 63.1 L/h | [16] |

| Metabolism | Primarily via CYP3A4 and SULT2A1 | [17][18] |

| Excretion | Mainly through feces | [4][16] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Palbociclib in human liver microsomes (HLM).

Materials:

-

Palbociclib

-

This compound (Internal Standard, IS)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Palbociclib (e.g., 1 mM in DMSO).

-

Prepare a stock solution of the IS (e.g., 1 mM in DMSO) and a working solution (e.g., 100 ng/mL in ACN).

-

Prepare the HLM suspension in phosphate buffer (e.g., 1 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add Palbociclib working solution to the HLM suspension to achieve a final substrate concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing the IS (100 ng/mL).

-

-

Sample Processing:

-

Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for Palbociclib and the IS.

-

Monitor specific parent-to-product ion transitions for both Palbociclib and the IS.

-

-

Data Analysis:

-

Calculate the peak area ratio of Palbociclib to the IS for each time point.

-

Plot the natural logarithm of the remaining percentage of Palbociclib versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Palbociclib following oral administration to rats.

Materials:

-

Palbociclib

-

This compound (Internal Standard, IS)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

K2-EDTA tubes for blood collection

-

Acetonitrile (ACN)

-

Centrifuge

-

Equipment for oral gavage

Procedure:

-

Dosing:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose of Palbociclib (e.g., 10 mg/kg) via oral gavage.